molecular formula C15H21N3O2S B4186994 3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B4186994
M. Wt: 307.4 g/mol
InChI Key: JINRSGKWPPILDZ-UHFFFAOYSA-N
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Description

3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown promise in the treatment of viral infections, such as HIV and hepatitis C.

Mechanism of Action

The mechanism of action of 3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as DNA topoisomerase II and dihydrofolate reductase. This inhibition leads to the disruption of DNA replication and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, this compound has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have antiviral properties, making it a promising candidate for the treatment of viral infections.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells, as well as cancer cells. Additionally, this compound has been shown to have a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for the study of 3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide. One potential direction is to further explore the compound's anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, further studies are needed to determine the compound's potential toxicity and to develop methods to mitigate this toxicity. Finally, future research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for scientific research.

properties

IUPAC Name

3-heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-4-5-6-7-8-18-9-17-14-11(15(18)20)10(2)12(21-14)13(16)19/h9H,3-8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRSGKWPPILDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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